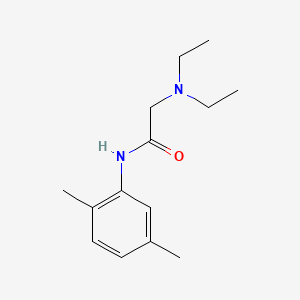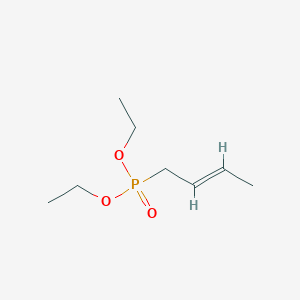
2-Diethylamino-N-(2,5-dimethyl-phenyl)-acetamide
描述
2-Diethylamino-2’,5’-acetoxylidide is a chemical compound with the molecular formula C14H22N2O. It is also known by its IUPAC name, 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide. This compound is a derivative of acetamide and is structurally related to lidocaine, a well-known local anesthetic .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-2’,5’-acetoxylidide typically involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,5-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to yield the final product .
-
Step 1: Formation of 2-chloro-N-(2,5-dimethylphenyl)acetamide
Reagents: 2,5-dimethylaniline, chloroacetyl chloride
Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Step 2: Reaction with Diethylamine
Reagents: 2-chloro-N-(2,5-dimethylphenyl)acetamide, diethylamine
Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods
Industrial production of 2-Diethylamino-2’,5’-acetoxylidide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yield .
化学反应分析
Types of Reactions
2-Diethylamino-2’,5’-acetoxylidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of 2-Diethylamino-2’,5’-acetoxylidide.
Reduction: Corresponding amines.
Substitution: Alkylated derivatives of the original compound
科学研究应用
2-Diethylamino-2’,5’-acetoxylidide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Investigated for its anesthetic properties and potential use in pain management.
Industry: Used in the formulation of various chemical products and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of 2-Diethylamino-2’,5’-acetoxylidide is similar to that of lidocaine. It acts as a local anesthetic by blocking sodium channels in neuronal cell membranes. This inhibition prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area .
相似化合物的比较
2-Diethylamino-2’,5’-acetoxylidide is structurally similar to other local anesthetics such as lidocaine and bupivacaine. it has unique properties that differentiate it from these compounds:
Lidocaine: Both compounds share a similar mechanism of action, but 2-Diethylamino-2’,5’-acetoxylidide may have different pharmacokinetic properties.
Bupivacaine: While bupivacaine is more potent and has a longer duration of action, 2-Diethylamino-2’,5’-acetoxylidide may offer a different safety profile and side effect spectrum
List of Similar Compounds
- Lidocaine
- Bupivacaine
- Mepivacaine
- Prilocaine
属性
IUPAC Name |
2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-16(6-2)10-14(17)15-13-9-11(3)7-8-12(13)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSWLFMBYRUQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903522 | |
| Record name | NoName_4202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857570-37-7 | |
| Record name | 2-Diethylamino-2',5'-acetoxylidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857570377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DIETHYLAMINO-2',5'-ACETOXYLIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF2Q5P76DB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Silane, trimethyl[4-(trifluoromethyl)phenyl]-](/img/structure/B1600408.png)
![4-Chlorofuro[2,3-b]pyridine](/img/structure/B1600411.png)




